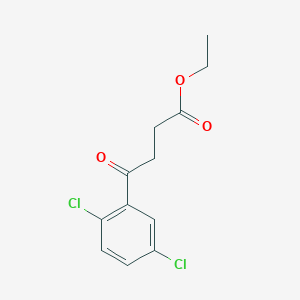

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate

Descripción

Foundational Principles of β-Keto Ester Chemistry in Synthetic Methodologies

The β-keto ester is a cornerstone functional group in synthetic organic chemistry, prized for its versatile reactivity. researchgate.net These compounds are characterized by a ketone carbonyl group located on the carbon atom beta to the ester's carbonyl group. This specific arrangement confers unique chemical properties that are widely exploited in synthetic methodologies.

The most critical feature of β-keto esters is the heightened acidity of the α-hydrogens (the protons on the carbon atom situated between the two carbonyl groups). The pKa of these protons is significantly lower than that of typical ketones or esters, a consequence of the resonance stabilization of the resulting conjugate base, an enolate. This enolate can be readily and selectively formed using mild bases, and it serves as a potent carbon nucleophile for a wide array of carbon-carbon bond-forming reactions.

Key reactions involving β-keto esters include:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce alkyl groups at the α-position.

Claisen Condensation: This reaction involves the condensation of two ester molecules (or an ester and a ketone) to form a β-keto ester, representing a fundamental method for their synthesis.

Acylation: The enolate can be acylated to form β-diketones.

Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid readily undergoes decarboxylation (loss of CO₂) upon gentle heating to yield a ketone. This sequence provides a powerful method for the synthesis of ketones and is a hallmark of β-keto ester chemistry.

This diverse reactivity allows β-keto esters like Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate to serve as precursors to a multitude of more complex structures, including substituted ketones, carboxylic acids, and heterocyclic systems.

The Role of Halogenated Aromatic Scaffolds in Target Molecule Design

The incorporation of halogen atoms, particularly chlorine, onto aromatic rings is a widely used strategy in the design of pharmaceuticals and advanced materials. The halogenated aromatic scaffold imparts specific physicochemical properties to a molecule that can profoundly influence its function and behavior. The 2,5-dichlorophenyl group within this compound is a prime example of such a scaffold.

Chlorine atoms are highly electronegative and increase the lipophilicity ("fat-solubility") of a molecule. This property is crucial in drug design, as it can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, thereby improving its bioavailability and distribution within the body. Furthermore, the carbon-chlorine (C-Cl) bond is strong and metabolically stable, reducing the likelihood of the molecule being rapidly broken down by metabolic enzymes and thus prolonging its duration of action.

The presence of chlorine atoms also introduces specific steric and electronic effects that can modulate how a molecule binds to its biological target (e.g., a protein or enzyme). The chlorine atoms can participate in non-covalent interactions, such as halogen bonding, which can contribute to tighter and more specific binding, leading to increased potency and selectivity of a drug candidate. For instance, dichlorophenyl moieties are found in various pharmacologically active compounds, including intermediates for antifungal agents like itraconazole, highlighting their importance in medicinal chemistry. google.com

Current Research Landscape and Underexplored Facets of this compound

The current research landscape for this compound indicates that it is primarily recognized as a synthetic building block or intermediate. bldpharm.com Its availability from commercial suppliers suggests its utility in synthetic campaigns, yet specific, high-profile applications are not extensively documented in peer-reviewed literature. This points to a compound whose full potential remains largely underexplored.

The primary application of this molecule is as a precursor for more complex structures. The dual reactivity of the β-keto ester allows for a variety of synthetic transformations. For example, the keto group can be targeted for reduction or can participate in cyclization reactions with dinucleophiles (like hydrazine (B178648) or hydroxylamine) to form various heterocyclic rings such as pyridazinones or isoxazoles. Such heterocyclic cores are prevalent in many biologically active molecules.

A significant underexplored facet is the systematic investigation of this compound in the synthesis of novel pharmaceutical analogues. While similar structures, such as those with a 2,4-dichlorophenyl group, are known intermediates in established drug syntheses, the specific 2,5-dichloro substitution pattern of the title compound offers a different electronic and steric profile. google.com This could lead to derivatives with altered biological activity, selectivity, or pharmacokinetic properties. The lack of extensive studies on its cyclization reactions and its use in multicomponent reactions represents a clear opportunity for future research to develop novel molecular entities for medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOBWFKXXRNQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645750 | |

| Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-08-0 | |

| Record name | Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Pathways Towards Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

Advanced Approaches for the Formation of the 4-Oxobutanoate (B1241810) Framework

The central challenge in synthesizing the 4-oxobutanoate framework of the target molecule is the creation of the bond between the carbonyl carbon of the butanoate chain and the 2,5-dichlorophenyl ring. Direct acylation strategies are the most prominent methods for achieving this transformation.

The most direct and widely employed method for synthesizing 4-aryl-4-oxobutanoic acids and their esters is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. science-revision.co.uk For the synthesis of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate, this involves the reaction of 1,4-dichlorobenzene (B42874) with a succinic acid derivative.

Two primary pathways can be envisioned:

Route A: Acylation with Succinic Anhydride. In this approach, 1,4-dichlorobenzene is acylated with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(2,5-dichlorophenyl)-4-oxobutanoic acid. wikipedia.org The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. stackexchange.com The resulting keto-acid must then be esterified in a separate step to yield the final ethyl ester product. A key limitation of the traditional Friedel-Crafts acylation is the requirement for stoichiometric, rather than catalytic, amounts of the Lewis acid, as the catalyst complexes with the final ketone product. organic-chemistry.org

Route B: Acylation with an Esterified Acyl Chloride. A more direct route involves the use of an acylating agent that already contains the ethyl ester, such as ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate). This allows for the one-step formation of the target molecule.

The regioselectivity of the Friedel-Crafts reaction on 1,4-dichlorobenzene is directed by the chlorine substituents. As chlorine is an ortho-, para-director but deactivating, the acylation occurs at the position ortho to one of the chlorine atoms, yielding the desired 2,5-disubstituted pattern. However, reactions involving dichlorobenzenes can sometimes lead to mixtures of isomers and other byproducts. rsc.org

Table 1: Comparison of Friedel-Crafts Acylation Precursors

| Acylating Agent | Aromatic Substrate | Key Intermediate/Product | Number of Steps | Considerations |

| Succinic Anhydride | 1,4-Dichlorobenzene | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | Two (Acylation + Esterification) | Requires subsequent esterification; catalyst complexation with product. |

| Ethyl Succinyl Chloride | 1,4-Dichlorobenzene | This compound | One | More direct route; precursor may be less stable or accessible. |

When the synthetic pathway proceeds via the intermediate 4-(2,5-dichlorophenyl)-4-oxobutanoic acid, a subsequent esterification step is necessary.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed.

Anhydride-Mediated Coupling: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of a coupling agent that forms a mixed anhydride intermediate. For instance, reacting the keto-acid with acetic anhydride would form a mixed anhydride, which is then readily attacked by ethanol to yield the ethyl ester. This method avoids the strong acidic conditions of Fischer esterification. Acid anhydrides are highly reactive to nucleophilic attack by alcohols, forming an ester and a carboxylate byproduct. numberanalytics.com

Regioselective Functionalization and Substituent Introduction on the Butyrate (B1204436) Chain

Further functionalization of the this compound backbone can provide access to a variety of derivatives. The butyrate chain offers two primary sites for the introduction of substituents: the α-carbon (C2, adjacent to the ester) and the β-carbon (C3, adjacent to the ketone).

Introducing substituents typically involves the formation of an enolate followed by reaction with an electrophile (e.g., an alkyl halide). The regioselectivity of enolate formation is a critical challenge.

Alkylation α to the Ester (C2): The protons on the carbon alpha to the ester group can be removed by a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hydride) to form an enolate. This enolate can then react with an electrophile. The conditions must be carefully controlled to favor deprotonation at this site over the C3 position. youtube.com

Alkylation α to the Ketone (C3): The protons on the carbon alpha to the ketone are also acidic and can be removed to form a different enolate. The relative acidity of the α-protons at C2 versus C3 determines which enolate is formed. Thermodynamic conditions (higher temperatures, weaker bases) might favor the more substituted enolate at the C3 position, while kinetic conditions (low temperatures, strong, bulky bases) could favor the less hindered C2 position. youtube.com

The challenge of regioselectivity (α- vs. γ-functionalization in related unsaturated systems) highlights the difficulty in precisely controlling these reactions. nih.gov Phase-transfer catalysis has emerged as a powerful method for achieving highly enantioselective α-alkylation of related β-dicarbonyl compounds, suggesting a potential route for asymmetric functionalization. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound requires careful control over several reaction parameters, particularly for the key Friedel-Crafts acylation step.

Catalyst Choice: While AlCl₃ is the traditional catalyst, other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used, offering milder conditions or different selectivity. numberanalytics.com The choice of catalyst is crucial and depends on the reactivity of the aromatic substrate. numberanalytics.com

Solvent: The solvent can significantly influence the reaction outcome. Common solvents for Friedel-Crafts acylation include dichloromethane, chloroform, and nitrobenzene (B124822). numberanalytics.com For greener approaches, ionic liquids have been explored as alternative media that can enhance catalytic activity. beilstein-journals.org

Temperature: Temperature control is vital. Friedel-Crafts reactions can be exothermic, and maintaining an optimal temperature is necessary to prevent side reactions and decomposition. Lower temperatures often increase selectivity.

Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion without the formation of degradation products.

Table 2: Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Influence on Reaction | Example Conditions/Considerations |

| Lewis Acid Catalyst | Affects reactivity and can influence regioselectivity. | AlCl₃ (strong), FeCl₃ (moderate), solid acid catalysts (reusable). numberanalytics.comresearchgate.net |

| Solvent | Affects solubility of reactants and catalyst activity. | Dichloromethane, nitrobenzene (traditional); Ionic liquids (green alternative). numberanalytics.combeilstein-journals.org |

| Temperature | Controls reaction rate and selectivity; prevents side reactions. | Typically ranges from 0 °C to 60 °C, depending on substrate reactivity. beilstein-journals.org |

| Reactant Ratio | Can influence the extent of reaction and minimize byproducts. | Stoichiometric amounts of catalyst are often required in traditional methods. organic-chemistry.org |

Methodological Advancements in Green Chemical Synthesis of Diketones and Esters

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several advancements are applicable to the synthesis of γ-keto esters like this compound.

Heterogeneous Catalysis: A significant drawback of traditional Friedel-Crafts acylation is the use of a stoichiometric amount of a corrosive and moisture-sensitive catalyst (AlCl₃) that cannot be easily recovered. A greener alternative is the use of solid acid catalysts, such as zeolites (e.g., Zeolite Y) or ion-exchange resins. researchgate.net These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

Alternative Reaction Media: Replacing volatile and often toxic organic solvents is a key goal of green chemistry. Ionic liquids have been shown to be effective media for Friedel-Crafts reactions, in some cases enhancing catalyst performance and allowing for catalyst recycling. beilstein-journals.org

One-Pot Syntheses: Methodologies that combine multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. One-pot syntheses for γ-keto esters have been developed from precursors like nitroalkanes and α,β-unsaturated esters, offering a streamlined alternative to multi-step classical routes.

Comprehensive Spectroscopic Characterization and Structural Delineation of Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to coupling with each other. The two methylene groups of the butyrate (B1204436) chain would appear as distinct triplets, influenced by their proximity to the ester and ketone functionalities. The aromatic region would show a complex splitting pattern for the three protons on the dichlorophenyl ring, consistent with their respective electronic environments and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone would resonate at the downfield end of the spectrum. The aromatic carbons would appear in the characteristic region, with their chemical shifts influenced by the chlorine substituents. The methylene carbons of the butyrate chain and the ethyl group would be found in the upfield region.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the assignment of the ¹³C NMR signals.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | t | 3H | -OCH₂CH ₃ |

| ~2.70 | t | 2H | -C(=O)CH ₂CH₂- |

| ~3.20 | t | 2H | -CH₂CH ₂C(=O)O- |

| ~4.15 | q | 2H | -OCH ₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~14.0 | CH₃ | -OCH₂C H₃ |

| ~28.0 | CH₂ | -C(=O)C H₂CH₂- |

| ~33.0 | CH₂ | -CH₂C H₂C(=O)O- |

| ~61.0 | CH₂ | -OC H₂CH₃ |

| ~128.0-135.0 | CH/C | Ar-C |

| ~173.0 | C | -C (=O)O- |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish correlations between coupled protons, confirming the connectivity of the ethyl group protons and the adjacent methylene groups in the butyrate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Advanced Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate, which would be consistent with its molecular formula (C₁₂H₁₂Cl₂O₃). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern observed in the mass spectrum would provide further structural information, with expected cleavages at the ester and ketone functional groups, leading to characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification of Key Functional Groups

The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Strong absorption bands for the C=O stretching of the ester and ketone groups would be prominent. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching of the ester and C-Cl stretching of the dichlorophenyl group, would also be observed.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-2850 | Medium | C-H (aliphatic) stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1690 | Strong | C=O (ketone) stretch |

| ~1600-1450 | Medium | C=C (aromatic) stretch |

| ~1250 | Strong | C-O (ester) stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Dichlorophenyl-Oxobutanoate System

The UV-Vis spectrum of the compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would exhibit absorption bands corresponding to electronic transitions within the molecule. The dichlorophenyl-oxobutanoate system contains chromophores that would be expected to absorb in the UV region. The π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups would be the most probable electronic transitions observed. The position and intensity of these absorption maxima would provide insights into the electronic structure of the molecule.

Mechanistic Investigations of the Reactivity Profile of Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

Analysis of Carbonyl Reactivity: Nucleophilic Addition, Enolization, and Condensation Reactions

The molecule possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the latter's resonance stabilization from the adjacent oxygen atom. Consequently, nucleophilic addition reactions preferentially occur at the keto functionality.

The reduction of the prochiral ketone in Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate to a chiral secondary alcohol is a transformation of significant synthetic interest. While chemical reducing agents like sodium borohydride (B1222165) would produce a racemic mixture of alcohols, enzymatic catalysts, particularly ketoreductases (KREDs), offer a pathway to high enantioselectivity. researchgate.net

KREDs are powerful biocatalysts for the asymmetric reduction of ketones, utilizing a cofactor such as NADPH. researchgate.net The stereochemical outcome of the reduction is determined by the specific enzyme used, as different KREDs can exhibit opposite stereopreferences (either (R)- or (S)-selective). researchgate.netalaska.edu Research on analogous substrates, such as ethyl 4-chloro-3-oxobutanoate and other β- or γ-keto esters, provides a strong model for the expected reactivity. nih.govnih.govnih.govresearchgate.net These studies often employ whole-cell systems or isolated enzymes, frequently coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to improve economic feasibility. nih.gov By carefully selecting the ketoreductase, it is possible to synthesize either the (R)- or (S)- enantiomer of the corresponding hydroxy ester with high yield and excellent enantiomeric excess (e.e.). rsc.org The bulky 2,5-dichlorophenyl group is expected to be a key determinant in substrate binding within the enzyme's active site, influencing both the reaction rate and the observed stereoselectivity.

Table 1: Examples of Enzymatic Reduction of Analogous Keto Esters

| Substrate | Biocatalyst | Product Configuration | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor | (R) | 91.1 | 91 | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | (S) | >99 | >99 | researchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | Candida holmii KPY 12402 | (R) | 58 | 90 | nih.gov |

| Ethyl 4-phenyl-2,4-dioxobutyrate | Baker's Yeast | (R) | - | >99 | researchgate.net |

The ketone carbonyl readily undergoes condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. youtube.com The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. nih.gov This is followed by an acid-catalyzed dehydration step to yield the final C=N double-bonded product. nih.govkhanacademy.org

These derivatives are more stable than the corresponding imines formed from primary amines. raineslab.com The formation of hydrazones and oximes can serve as a method for the characterization or protection of the keto group. Furthermore, these derivatives can be intermediates in more complex transformations; for instance, hydrazones can be used in the synthesis of pyrazole (B372694) heterocycles. nih.gov

Ester Cleavage and Transesterification Kinetics and Mechanisms

The ethyl ester group can be cleaved under both acidic and basic conditions. Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol (B145695). Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. libretexts.org

Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis by reacting the substrate with a different alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and a large excess of the new alcohol is typically used to drive the reaction to completion. libretexts.org While general mechanisms are well-established, specific kinetic data for this compound are not widely reported. Studies on β-keto esters have shown they can be selectively transesterified over other types of esters, often proceeding through an enol or acylketene intermediate. nih.govresearchgate.net Although the target molecule is a γ-keto ester and thus less prone to this specific pathway, the general principles of acid or base catalysis apply. nih.gov

Reactivity of the α- and γ-Methylene Protons: Deprotonation and Electrophilic Attack

The molecule contains two sets of acidic methylene (B1212753) protons: those at the C2 position (α to the ester) and those at the C3 position (α to the ketone). The protons at C3 are significantly more acidic (typical ketone α-proton pKa ≈ 19-21) than those at C2 (typical ester α-proton pKa ≈ 23-25). libretexts.orglibretexts.orgyoutube.com This is because the resulting enolate from deprotonation at C3 is better stabilized by resonance with the ketone carbonyl, as the negative charge is delocalized onto an oxygen atom without the competing resonance donation from the ester's alkoxy group. vaia.com

Consequently, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will selectively deprotonate the C3 position. The resulting enolate is a potent nucleophile and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) in α-alkylation or aldol (B89426) reactions. orgsyn.org This regioselectivity allows for the specific functionalization of the carbon adjacent to the ketone, providing a route to more complex molecular architectures.

Aromatic Ring System Reactivity: Electrophilic Aromatic Substitution and Directed Metalation Studies

The 2,5-dichlorophenyl ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: two chloro atoms and the butyrylketone substituent. masterorganicchemistry.com

Acyl Group: The ketoacyl substituent is a powerful deactivating group and a meta-director due to its inductive and resonance electron-withdrawing effects. libretexts.org It directs incoming electrophiles to the C3 and C5 positions (relative to the point of attachment), but C5 is already substituted.

Chloro Groups: Halogens are deactivating due to their strong inductive electron withdrawal, but they are ortho-, para-directors because their lone pairs can stabilize the arenium ion intermediate via resonance. pressbooks.publeah4sci.comwou.edu The chlorine at C2 directs to C3 and C6. The chlorine at C5 directs to C4 and C6.

The combined directing effects are additive. The positions available for substitution are C3, C4, and C6. Both the acyl group and the C2-chloro group direct towards C3. The C5-chloro directs towards C4. Both chloro groups direct towards C6. Given the strong deactivation of the entire ring, forcing conditions would be required for any EAS reaction to proceed, with substitution likely favoring the C3 or C6 positions where the directing effects reinforce each other.

An alternative strategy for functionalizing the aromatic ring is Directed Ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org This reaction involves deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org The DMG, typically a Lewis basic group, coordinates to the lithium, facilitating regioselective deprotonation. uwindsor.ca In this compound, the carbonyl oxygen of the acyl group could potentially act as a DMG, directing lithiation to the C6 position. harvard.edu The chloro groups can also act as moderate DMGs, with the C2-chloro potentially directing lithiation to the C3 position. organic-chemistry.orgnih.gov This approach creates a nucleophilic aryllithium species that can react with various electrophiles, offering a regiocontrolled method for substitution that is complementary to EAS. wikipedia.org

Catalytic Activation Strategies for Diverse Transformations

Various catalytic strategies can be employed to activate different functionalities within this compound for a range of transformations.

Biocatalysis: As discussed, ketoreductases provide a highly selective catalytic route for the asymmetric reduction of the ketone. alaska.edufrontiersin.org Additionally, transaminases could be used to convert the γ-keto ester into valuable chiral γ-lactams through a biocatalytic cascade process. researchgate.net

Metal Catalysis: Lewis acids can be used to activate the ketone carbonyl, facilitating nucleophilic additions or cycloadditions. Transition metals like copper have been shown to catalyze the aerobic oxidative cleavage of the C(CO)–C(alkyl) bond in ketones, potentially transforming the substrate into an ester. acs.org If the aromatic ring is functionalized via DoM and subsequent transmetalation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed to form new carbon-carbon or carbon-heteroatom bonds.

Organocatalysis: Amine catalysts can activate the molecule through the formation of enamine or iminium ion intermediates. Enamine catalysis could facilitate reactions at the C3 position, while iminium ion activation could be used for reactions involving the ester portion of the molecule. This approach offers a metal-free alternative for various asymmetric transformations.

These catalytic methods highlight the versatility of this compound as a substrate for constructing complex and stereodefined molecules.

Computational Chemistry and Theoretical Modeling of Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate, DFT calculations can provide fundamental insights into its ground state properties. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), key molecular properties can be determined.

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be extracted. Important electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy (Hartree) | -1557.89 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is representative and derived from typical DFT calculations on similar organic molecules for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl butyrate (B1204436) chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a process known as potential energy surface (PES) mapping.

By performing a relaxed PES scan, where the geometry is optimized at each incremental change of a specific dihedral angle, a one-dimensional or multi-dimensional energy profile can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes. The relative energies of these conformers, calculated at a high level of theory, can be used to determine their population distribution at a given temperature using the Boltzmann distribution. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its reactivity and interactions.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are particularly useful for studying reaction mechanisms, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state theory can be employed. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

Once a transition state is located and confirmed by the presence of a single imaginary frequency in a vibrational analysis, the Intrinsic Reaction Coordinate (IRC) can be calculated. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, thus confirming that the identified TS is indeed the correct one for the reaction of interest. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This detailed mechanistic information is vital for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. For this compound and its analogs, QSPR models can be developed to predict properties such as solubility, boiling point, or chromatographic retention times.

The process involves calculating a wide range of molecular descriptors for a set of related molecules. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the experimental property. A well-validated QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 2: Example of Descriptors Used in QSPR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of Halogen Atoms |

| Topological | Wiener Index, Balaban J Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide a detailed picture of its behavior in different solvents. This includes an understanding of its solvation structure, the arrangement of solvent molecules around it, and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces. By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated to quantify the solvation shell structure. These simulations are crucial for understanding how the solvent environment influences the conformation and reactivity of the molecule.

Synthetic Utility of Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate As a Key Intermediate

Facilitation of Novel Heterocyclic Scaffold Construction

The γ-keto ester moiety of Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate is a powerful tool for the synthesis of a wide array of heterocyclic compounds. The 1,4-relationship between the carbonyl groups allows for cyclization reactions with various dinucleophiles to form five- and six-membered rings, which are prevalent in medicinal chemistry and material science.

Substituted piperidines are among the most common N-heterocyclic motifs found in pharmaceuticals. This compound can serve as a precursor to these scaffolds through a multi-step sequence involving reductive amination. The process is one of the most useful methods for synthesizing amines and their derivatives. nih.gov

The synthesis begins with the amination of the ketone carbonyl group with a primary amine (R-NH₂) to form a γ-amino keto ester. This intermediate is typically not isolated but is subjected to in-situ intramolecular cyclization and subsequent reduction. The initial reaction forms a hemiaminal, which dehydrates to an enamine or imine intermediate. This intermediate then cyclizes to form a cyclic lactam, which can be reduced to the corresponding substituted piperidine (B6355638). Alternatively, reduction of the ketone to a hydroxyl group, followed by conversion to a leaving group and intramolecular nucleophilic substitution by the amine, can also yield the piperidine ring.

A proposed synthetic pathway is outlined below:

Amination/Imination: Reaction of this compound with a primary amine in the presence of an acid catalyst.

Intramolecular Cyclization: The resulting γ-amino ester undergoes spontaneous or induced cyclization to form a 6-membered lactam.

Reduction: The lactam is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final substituted piperidine.

Table 1: Proposed Synthesis of N-Substituted 2-(2,5-Dichlorobenzyl)piperidines

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Primary Amine (R-NH₂) | Mild Acid (e.g., AcOH), Dehydrating Agent | γ-Amino Ester Intermediate |

| 2 | γ-Amino Ester Intermediate | Heat or Base | 1-Substituted 6-(2,5-dichlorophenyl)piperidin-2-one (Lactam) |

| 3 | Lactam Intermediate | LiAlH₄ in THF, followed by aqueous workup | N-Substituted 2-(2,5-Dichlorobenzyl)piperidine |

Thiazole (B1198619) and thiadiazole rings are important components of many biologically active compounds. This compound can be chemically modified to serve as a starting material for these heterocycles.

For the synthesis of thiazole derivatives , the Hantzsch thiazole synthesis is a common method, which involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org The γ-keto ester can be converted into the necessary α-haloketone precursor through selective halogenation at the carbon adjacent to the ketone.

Step 1: α-Halogenation: The starting material is treated with a brominating agent, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at the C-3 position, yielding Ethyl 3-bromo-4-(2,5-dichlorophenyl)-4-oxobutyrate.

Step 2: Cyclocondensation: The resulting α-bromoketone is then reacted with a thioamide (e.g., thiourea) to form the thiazole ring. organic-chemistry.orgresearchgate.net

For the synthesis of 1,3,4-thiadiazole derivatives , a common route involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov The ester functionality of this compound can be converted into a hydrazide, which is the key precursor.

Step 1: Hydrazinolysis: The ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 4-(2,5-dichlorophenyl)-4-oxobutyric acid hydrazide.

Step 2: Thiosemicarbazide Formation: The hydrazide is then reacted with a source of thiocarbonyl, such as ammonium (B1175870) thiocyanate, to form the corresponding thiosemicarbazide.

Step 3: Cyclodehydration: Acid-catalyzed cyclodehydration of the thiosemicarbazide derivative yields the 2-amino-5-substituted-1,3,4-thiadiazole.

The synthesis of pyrazoles and pyrimidines typically requires 1,3-dicarbonyl precursors. nih.govmdpi.com Since this compound is a 1,4-dicarbonyl equivalent, it must first be modified to introduce an additional carbonyl group in the appropriate position.

A plausible route for pyrazole (B372694) synthesis involves a Claisen condensation reaction. By reacting the starting γ-keto ester with a reagent like diethyl oxalate (B1200264) in the presence of a strong base (e.g., sodium ethoxide), a 1,3,5-triketoester intermediate can be formed. This intermediate possesses the required 1,3-dicarbonyl moiety to undergo a Knorr-type cyclocondensation reaction with hydrazine or its derivatives to yield a highly functionalized pyrazole. researchgate.netnih.gov

For pyrimidine (B1678525) synthesis , a similar strategy can be employed. The 1,3,5-triketoester intermediate, generated as described above, can be reacted with an amidine, urea, or guanidine (B92328) in a Pinner-type synthesis to construct the pyrimidine ring. slideshare.net This approach leads to the formation of polysubstituted pyrimidines bearing the dichlorophenyl moiety. organic-chemistry.org

Access to Chiral Building Blocks through Asymmetric Transformations

The prochiral ketone in this compound presents an opportunity for asymmetric reduction to produce chiral γ-hydroxy esters. These chiral alcohols are valuable synthons in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgmdpi.com Biocatalytic reduction using ketoreductases (KREDs) is a particularly effective method for achieving high enantioselectivity. rsc.org

Numerous studies have demonstrated the highly stereoselective bioreduction of analogous γ-keto esters, such as ethyl 4-chloro-3-oxobutanoate, into their corresponding (R)- or (S)-hydroxy products with excellent enantiomeric excess (>99% ee). nih.govnih.govresearchgate.netmdpi.com These reactions are often performed using whole-cell biocatalysts (e.g., Aureobasidium pullulans, Lactobacillus kefir) or isolated enzymes, frequently coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase). researchgate.net

By applying these established methodologies, this compound can be selectively reduced to either (R)- or (S)-Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate, depending on the choice of enzyme.

Table 2: Asymmetric Reduction of this compound

| Catalyst Type | Specific Example (Analogous Reaction) | Expected Product | Enantiomeric Excess (ee) |

| Whole-Cell Biocatalyst | Aureobasidium pullulans on ethyl 4-chloro-3-oxobutanoate researchgate.net | (S)-Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate | >98% |

| Whole-Cell Biocatalyst | Lactobacillus kefir on ethyl 4-chloroacetoacetate | (S)-Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate | >99% |

| Recombinant Enzyme | Ketoreductase ChKRED20 from Chryseobacterium sp. nih.gov | (S)-Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate | >99.5% |

| Recombinant Enzyme | Aldehyde reductase from Sporobolomyces salmonicolor | (R)-Ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate | >99% |

Strategic Application in the Synthesis of Complex Polyfunctional Molecules

The title compound and its chiral derivatives serve as versatile platforms for the synthesis of more elaborate molecules. The chiral γ-hydroxy ester obtained from asymmetric reduction is a particularly useful intermediate. For instance, it can undergo intramolecular cyclization (lactonization) under acidic or basic conditions to form the corresponding chiral γ-butyrolactone. Chiral 3-hydroxy-γ-butyrolactones are important building blocks in organic synthesis. nih.gov

Furthermore, the functional groups can be manipulated sequentially. The ester can be reduced to a primary alcohol to form a 1,4-diol, while the ketone can be converted into other functionalities. The γ-keto ester itself can undergo various tandem reactions, where the initial homologation or addition reaction is followed by a subsequent transformation in a one-pot process. orgsyn.org These strategies allow for the efficient construction of molecules with multiple functional groups and stereocenters.

Design and Preparation of Scaffolds for Material Science Applications

The unique structure of this compound also suggests potential applications in material science. The dichlorophenyl group can impart specific properties such as increased thermal stability, flame retardancy, and a high refractive index to polymers. Dichlorophenyl moieties are utilized in the synthesis of specialty chemicals, advanced polymers, and pharmaceuticals. marketpublishers.comnih.gov

The compound can be envisioned as a monomer precursor for novel poly(keto-esters). google.com For example, reduction of the ketone to a secondary alcohol would produce a hydroxy-ester monomer. This monomer could then undergo polycondensation reactions to form polyesters. The presence of the bulky and polar dichlorophenyl side group would influence the polymer's physical properties, such as its glass transition temperature, solubility, and optical characteristics. Such polymers could find use in specialty plastics or optical materials.

Exploration of Molecular Level Biological Interactions of Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

In Silico Predictive Modeling of Biomolecular Target Binding (Molecular Docking)

In silico molecular docking simulations are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a potential biomolecular target. For Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate, docking studies can elucidate how its distinct chemical moieties contribute to binding within a protein's active site. The 2,5-dichlorophenyl group can engage in hydrophobic and van der Waals interactions, while the carbonyl and ester groups can act as hydrogen bond acceptors.

While specific docking studies for this compound are not widely published, research on analogous butanoic acid derivatives provides relevant insights. For instance, studies on 4-[(2,5–dichlorophenyl) amino]-2–methylidene-4–oxobutanoic acid have used auto-docking to reveal its potential as an inhibitor of Placenta growth factor (PIGF-1), a protein implicated in angiogenesis. researchgate.net By analogy, this compound could be modeled against various protein targets to predict its biological activity.

Hypothetical docking simulations could target enzymes where butyrate (B1204436) or dichlorophenyl structures are known to bind. The results typically include the binding energy, which indicates the stability of the protein-ligand complex, and a breakdown of the interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (ΔG) | -8.2 kcal/mol | Leu83, Val65 | Hydrophobic |

| Hydrogen Bonds | 2 | Gln135, Asp144 | H-Bond Acceptor (Carbonyl O) |

| Halogen Bond | 1 | Ser136 | Chlorine-Oxygen Interaction |

| van der Waals | Multiple | Ile63, Ala85, Phe142 | Non-specific contacts |

This table is illustrative and based on common interaction patterns for similar ligands.

Enzymatic Substrate Recognition and Biotransformation Pathways (e.g., Carbonyl Reductases, Esterases)

The structure of this compound makes it a plausible substrate for several classes of enzymes, primarily those involved in redox reactions and hydrolysis.

Carbonyl Reductases: The ketone group at the 4-position is a prime target for stereoselective reduction by carbonyl reductases (SCRs), a class of nicotinamide (B372718) cofactor-dependent enzymes. nih.gov Extensive research has been conducted on the enzymatic reduction of structurally similar compounds like ethyl 4-chloro-3-oxobutanoate (COBE). nih.govnih.gov These enzymes, often sourced from microorganisms, can convert the keto group to a secondary alcohol with high enantioselectivity. nih.gov For example, a NADPH-dependent carbonyl reductase from Cylindrocarpon sclerotigenum has been shown to stereoselectively reduce the ketone in COBE. nih.gov Similarly, reductases from Burkholderia gladioli and other organisms are used for the asymmetric reduction of COBE to its corresponding (R)- or (S)-hydroxy ester. nih.govmdpi.com This suggests that this compound could be biotransformed into its corresponding chiral alcohol, a potentially valuable synthetic intermediate.

Esterases: The ethyl ester functional group is susceptible to hydrolysis by esterases. This enzymatic reaction would cleave the ester bond to yield 4-(2,5-dichlorophenyl)-4-oxobutanoic acid and ethanol (B145695). This biotransformation represents a common metabolic pathway for ester-containing compounds in vivo, influencing their pharmacokinetic and pharmacodynamic profiles.

Table 2: Examples of Enzymes with Potential Activity on this compound Based on Substrate Analogy

| Enzyme Class | Specific Enzyme Example (Source) | Substrate Analogue | Potential Transformation of Target Compound |

| Carbonyl Reductase | BgADH3 (Burkholderia gladioli) | Ethyl 4-chloro-3-oxobutanoate | Reduction of ketone to a chiral alcohol |

| Carbonyl Reductase | CSCR1 (Cylindrocarpon sclerotigenum) | Ethyl 4-chloro-3-oxobutanoate | Stereoselective ketone reduction |

| Aldo-Keto Reductase | AKR (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Asymmetric reduction of the carbonyl group |

| Esterase | Porcine Liver Esterase (PLE) | Various ethyl esters | Hydrolysis of the ethyl ester to a carboxylic acid |

Investigations of Cellular Pathway Modulation at the Molecular Level (e.g., Protein-Ligand Interactions)

Beyond predictive modeling, understanding the molecular-level interactions of this compound requires examining its influence on cellular pathways. This involves identifying specific protein-ligand interactions that could trigger downstream signaling events. The compound's ability to bind to a protein target, as predicted by docking studies, could lead to the inhibition or activation of that protein's function. nih.gov

For example, if the compound binds to a kinase, it could modulate phosphorylation cascades critical for cell growth, differentiation, or apoptosis. The key interactions would involve the dichlorophenyl moiety fitting into a hydrophobic pocket and the carbonyl/ester groups forming hydrogen bonds with key catalytic or allosteric residues. researchgate.net These interactions stabilize the complex and determine the compound's potency and selectivity as a modulator of that specific protein. researchgate.netnih.gov

Development of Chemical Probes for Receptor Interaction Studies

A chemical probe is a small molecule designed to selectively bind to a specific protein target, enabling the study of that protein's function in a biological system. Given its defined structure, this compound could serve as a scaffold or fragment for the development of more complex and selective chemical probes.

The dichlorophenyl group, in particular, is a feature found in various biologically active molecules. For instance, analogues containing a dichlorophenylpiperazine moiety have been developed as selective, high-affinity probes for the dopamine (B1211576) D3 receptor. nih.gov By modifying the butyrate chain of this compound—for example, by adding reporter tags (like fluorophores or biotin) or linking it to other pharmacophores—researchers could design novel probes to investigate new biological targets. The core structure provides a rigid orientation of the dichlorophenyl group, which can be optimized for specific receptor topographies.

Prospective Research Directions and Interdisciplinary Opportunities for Ethyl 4 2,5 Dichlorophenyl 4 Oxobutyrate

Advancement in Stereoselective Synthesis Methodologies

The presence of a ketone group in Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate offers a prime target for stereoselective reduction to produce chiral hydroxy-butyrate derivatives. These chiral molecules are valuable building blocks in medicinal chemistry. Future research could focus on developing novel and efficient stereoselective methods to access specific enantiomers of the corresponding alcohol.

Organocatalysis and Biocatalysis: While traditional metal-catalyzed reductions are effective, there is a growing trend towards more sustainable catalytic systems. Organocatalysis, using small chiral organic molecules, and biocatalysis, employing enzymes, represent promising frontiers. Research could explore a range of enzymes, such as ketoreductases or alcohol dehydrogenases, to catalyze the asymmetric reduction of the ketone. Similarly, chiral organocatalysts could be designed to facilitate highly enantioselective transformations. acs.org

Advanced Catalytic Systems: The development of novel catalytic systems, including those that merge different catalytic modes, could lead to highly efficient and selective syntheses. For instance, combining metal catalysis with organocatalysis or biocatalysis in one-pot procedures could streamline the synthesis of chiral derivatives. acs.org Research into nickel-catalyzed asymmetric cross-electrophile coupling could also provide pathways to enantioenriched products from racemic precursors. rsc.org The exploration of aryne intermediates in three-component coupling reactions also presents a sophisticated strategy for generating complex and stereochemically defined aryl-containing structures. beilstein-journals.orgnih.govnih.gov

| Methodology | Potential Catalyst/Reagent | Anticipated Outcome | Key Research Focus |

|---|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents, Ketoreductases (KREDs) | Enantiopure (R)- or (S)-ethyl 4-(2,5-dichlorophenyl)-4-hydroxybutyrate | Screening catalyst libraries for high enantioselectivity (>99% ee) and yield. |

| Organocatalytic Addition | Chiral Proline Derivatives, Chiral Phosphoric Acids | Stereoselective functionalization at the α- or β-position | Designing catalysts for novel bond formations adjacent to the carbonyl group. |

| Transition Metal Catalysis | Chiral Rhodium, Ruthenium, or Nickel Complexes | Enantioselective hydrogenation or transfer hydrogenation | Optimization of ligand scaffolds and reaction conditions for high turnover and selectivity. |

| Aryne-Mediated Coupling | Directed ortho-metallation reagents | Synthesis of quaternary α-aryl derivatives | Exploring multicomponent reactions to build molecular complexity in a single step. beilstein-journals.orgnih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

The core structure of this compound is well-suited for derivatization, making it an excellent scaffold for combinatorial chemistry and high-throughput screening (HTS). By systematically modifying different parts of the molecule, large libraries of novel compounds can be generated and rapidly screened for biological activity.

Library Synthesis: Combinatorial approaches could be employed to create a diverse library of analogues. For example, the ethyl ester could be converted to a range of other esters or amides, the ketone could be transformed into various heterocycles, and the dichlorophenyl ring could undergo further substitution. This strategy is valuable in drug discovery for identifying structure-activity relationships (SAR). nih.gov

HTS Assay Development: To screen these libraries effectively, robust HTS assays are needed. For derivatives of this compound, assays could be developed to identify inhibitors of specific enzymes, such as glutaminase, which is relevant in cancer metabolism. nih.gov Fluorescence-based assays for ketone detection or assays that monitor the pH shift during ester hydrolysis can be adapted for HTS to find enzymes capable of transforming the molecule or to screen for inhibitors of such reactions. plos.orgacs.org

| Screening Application | Assay Principle | Potential Targets | Key Research Focus |

|---|---|---|---|

| Enzyme Inhibitor Discovery | Fluorescence, Luminescence, or Absorbance | Kinases, Proteases, Dehydrogenases | Developing sensitive and robust assays in 384-well or 1536-well formats. nih.gov |

| Biocatalyst Mining | pH Indicator Dyes, Coupled Enzyme Reactions | Hydrolases, Ketoreductases | Screening metagenomic libraries for novel enzymes with high activity and selectivity. plos.org |

| Antimicrobial Screening | Bacterial Growth Inhibition (MIC determination) | Gram-positive and Gram-negative bacteria | Evaluating libraries for compounds that interfere with bacterial communication (quorum sensing). mdpi.com |

| Receptor Binding Assays | Radioligand Displacement, FRET, BRET | GPCRs, Nuclear Receptors | Identifying ligands for receptors implicated in various diseases. nih.gov |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools to predict the properties of novel molecules and guide synthetic efforts. For this compound, computational methods can be used to design derivatives with specific reactivity, stability, and biological activity profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. nih.gov By generating a dataset of analogues and their measured activities, models can be built to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic targets. This approach is particularly useful in optimizing lead compounds in drug discovery.

Density Functional Theory (DFT) and Molecular Docking: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the compound and its derivatives. researchgate.net This can help in understanding reaction mechanisms and predicting sites of reactivity. Molecular docking simulations can predict how these molecules might bind to a biological target, such as an enzyme's active site. researchgate.netresearchgate.net This information is invaluable for the rational design of potent and selective inhibitors or modulators.

Exploration in Catalysis and Reaction Engineering

The synthesis of this compound and its derivatives on a larger scale requires optimized and efficient catalytic processes. Research in catalysis and reaction engineering can address challenges related to yield, purity, cost, and environmental impact.

Novel Catalytic Routes: While Friedel-Crafts acylation is a standard method for synthesizing aryl ketones, it often requires harsh conditions. organic-chemistry.org Research into alternative, milder catalytic systems, such as palladium- or nickel-catalyzed cross-coupling reactions, could provide more efficient and functional-group-tolerant synthetic routes. organic-chemistry.orgacs.orgnih.gov The development of continuous-flow systems for synthesis could also offer advantages in terms of safety, scalability, and product consistency. acs.org

Process Optimization: Reaction engineering principles can be applied to optimize existing synthetic routes. This includes studying reaction kinetics, optimizing parameters like temperature, pressure, and catalyst loading, and developing efficient downstream processing for product purification. The goal is to develop a robust, scalable, and economically viable manufacturing process.

Multidisciplinary Collaboration for Diverse Scientific Impact

The full potential of this compound can best be realized through collaborations between scientists from various disciplines. The integration of expertise from chemistry, biology, computational science, and engineering is crucial for accelerating discovery and development.

Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then evaluated by biologists and pharmacologists to understand their effects on cellular pathways or disease models. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. medchempartners.comresearchgate.net

Computational and Experimental Science: Computational chemists can use modeling and simulation to predict promising candidate molecules, which are then synthesized and validated by experimental chemists. This synergy can significantly reduce the time and resources required to identify compounds with desired properties. researchgate.net

Academia and Industry: Collaborations between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications. Academia can provide novel insights and innovative approaches, while industry can offer the resources and expertise needed for large-scale production and commercialization. Such partnerships are essential for bridging the gap between laboratory research and real-world impact. mdpi.com

Q & A

Q. Table 1: Comparative NMR Data for Ethyl 4-Aryl-4-oxobutyrate Derivatives

| Substituent | ¹H NMR (δ, ppm, aromatic) | ¹³C NMR (δ, ppm, C=O) |

|---|---|---|

| 2,5-Dichlorophenyl* | 7.5–7.9 (m, 3H) | 198.1 (ketone), 170.3 (ester) |

| 3,4-Dichlorophenyl | 7.6–7.8 (d, 2H) | 197.8, 170.1 |

| 4-Fluorophenyl | 7.1–7.4 (m, 4H) | 197.5, 170.0 |

Predicted based on analogous compounds in and .

What computational methods are used to predict the reactivity of the oxobutyrate moiety in nucleophilic environments?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models the electrophilicity of the ketone carbonyl, which is influenced by electron-withdrawing Cl substituents. For example, enzymatic studies of o-succinylbenzoate synthase (OSBS) in highlight nucleophilic attack mechanisms relevant to oxobutyrate derivatives.

- Molecular Dynamics Simulations : Predict solvation effects and steric hindrance from dichlorophenyl groups, which may reduce reactivity compared to less halogenated analogs.

How do substituent positions (2,5-dichloro vs. 3,4-dichloro) impact the compound’s physicochemical properties?

Advanced Research Focus

Methodological Approach :

- Compare melting points, solubility, and crystallinity across analogs (e.g., 3,4-dichloro derivatives in exhibit higher melting points due to symmetry).

- Analyze HPLC retention times : 2,5-dichloro substitution may increase hydrophobicity vs. 3,4-dichloro isomers.

- X-ray Crystallography : shows dichlorophenyl esters form distinct crystal packing patterns, influencing stability.

Q. Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Melting Point (°C) | LogP (Predicted) |

|---|---|---|

| 2,5-Dichlorophenyl* | 95–100 | 3.8 |

| 3,4-Dichlorophenyl | 110–115 | 3.5 |

| 4-Methoxyphenyl | 65–70 | 2.1 |

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and test in standardized assays (e.g., enzyme inhibition assays in ).

- Meta-Analysis of Literature : Address discrepancies in IC₅₀ values by controlling for variables like solvent choice (DMSO vs. ethanol) or cell line specificity.

- In Silico Docking : Use software like AutoDock to compare binding affinities with target proteins, accounting for steric effects from Cl substituents.

How is the compound utilized in studies of enzymatic mechanisms or drug discovery?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : The oxobutyrate moiety mimics natural substrates in ketoacyl synthase or decarboxylase enzymes. For example, OSBS in catalyzes similar intermediates, suggesting potential as a mechanistic probe.

- Prodrug Design : Ethyl ester derivatives enhance membrane permeability, as seen in ’s (+)-MR200, a piperidine-based pharmaceutical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.